molecular formula C11H14ClNO B1598729 N-tert-butyl-2-chlorobenzamide CAS No. 70657-65-7

N-tert-butyl-2-chlorobenzamide

Cat. No.: B1598729
CAS No.: 70657-65-7
M. Wt: 211.69 g/mol
InChI Key: BYWGSUJLXJLBLY-UHFFFAOYSA-N
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Description

N-tert-butyl-2-chlorobenzamide is an organic compound with the molecular formula C11H14ClNO. It is a white or off-white crystalline powder widely used in scientific research and industry. This compound is known for its versatility as a small molecule scaffold and is often utilized in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-chlorobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield N-tert-butyl-2-hydroxybenzamide .

Scientific Research Applications

N-tert-butyl-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-chlorobenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a chlorine atom.

    N-tert-butyl-2-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-tert-butyl-2-chlorobenzamide is unique due to its specific chemical properties and reactivity. The presence of the chlorine atom imparts distinct characteristics, making it suitable for particular reactions and applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

N-tert-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWGSUJLXJLBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405192
Record name N-tert-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70657-65-7
Record name N-tert-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-chlorobenzoic acid (20 g, 128 mmol), HOBT (34.6 g, 256 mmol), EDCI (48.8 g, 256 mmol), 2-methylpropan-2-amine (9.3 g, 128 mmol) and TEA (25.9 g, 256 mmol) in THF (600 mL) was stirred at room temperature overnight. After solvent evaporation, the mixture was diluted with ethyl acetate (600 mL) and washed with water (3×300 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc/PE (1:5) to give the title product as a white solid (23.9 g, yield: 88.5%). LC-MS: m/e=212 (M+H)+; Rt=0.85 min.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
25.9 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
88.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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